![molecular formula C18H23N5O3S2 B2941405 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 898436-49-2](/img/structure/B2941405.png)
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
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Description
This compound is a fascinating chemical compound with diverse applications in scientific research. It has a molecular formula of C18H23N5O3S2 and an average mass of 421.537 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Antimicrobial Applications
Synthesis and Evaluation of Antimicrobial Agents
Research has been conducted on the synthesis of new thiazolidinone, thiazoline, and thiophene derivatives, showing some compounds exhibited promising antimicrobial activities (Gouda et al., 2010). Similarly, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities, showing significant activity (Noolvi et al., 2016).
Anticancer Applications
Evaluation of Antiproliferative Activity
Certain derivatives have been synthesized and evaluated for their antiproliferative activity in tumor cells, including cancers of the nervous system and peripheral cancers. These derivatives elicited a prominent antiproliferative effect attributed to decreased DNA synthesis without inducing apoptosis (Juszczak et al., 2008). Another study focused on the anticancer activities of 2-amino-1,3,4-thiadiazole-based compounds, showing inhibition of tumor cell proliferation and migration, along with neuroprotective activities (Rzeski et al., 2007).
Enzyme Inhibition
Glutaminase Inhibitors for Cancer Treatment
The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors were conducted. Some analogs showed similar potency and better solubility compared to BPTES, presenting an opportunity to improve drug-like molecular properties for cancer treatment (Shukla et al., 2012).
properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S2/c1-26-14-9-7-13(8-10-14)19-15(24)11-27-18-23-22-17(28-18)21-16(25)20-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,19,24)(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJYVVNNANUDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
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